Cas no 2227843-55-0 ((1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol is a specialized organic compound featuring a trifluoromethyl group and a nitro group. Its unique structure endows it with potent reactivity and selectivity in various chemical reactions. This compound is particularly valuable in organic synthesis for the preparation of complex molecules, offering enhanced stability and predictable reaction outcomes.
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol structure
2227843-55-0 structure
商品名:(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
CAS番号:2227843-55-0
MF:C9H8F3NO4
メガワット:251.159333229065
CID:5804344
PubChem ID:165692069

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
    • 2227843-55-0
    • EN300-1950553
    • インチ: 1S/C9H8F3NO4/c1-17-6-4-2-3-5(7(6)13(15)16)8(14)9(10,11)12/h2-4,8,14H,1H3/t8-/m0/s1
    • InChIKey: MMAAUASHRZQUEX-QMMMGPOBSA-N
    • ほほえんだ: FC([C@H](C1C=CC=C(C=1[N+](=O)[O-])OC)O)(F)F

計算された属性

  • せいみつぶんしりょう: 251.04054222g/mol
  • どういたいしつりょう: 251.04054222g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1950553-0.5g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
0.5g
$1302.0 2023-09-17
Enamine
EN300-1950553-2.5g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
2.5g
$2660.0 2023-09-17
Enamine
EN300-1950553-5g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
5g
$3935.0 2023-09-17
Enamine
EN300-1950553-1g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
1g
$1357.0 2023-09-17
Enamine
EN300-1950553-10g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
10g
$5837.0 2023-09-17
Enamine
EN300-1950553-0.05g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
0.05g
$1140.0 2023-09-17
Enamine
EN300-1950553-1.0g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
1g
$1357.0 2023-06-01
Enamine
EN300-1950553-10.0g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
10g
$5837.0 2023-06-01
Enamine
EN300-1950553-0.25g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
0.25g
$1249.0 2023-09-17
Enamine
EN300-1950553-0.1g
(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol
2227843-55-0
0.1g
$1195.0 2023-09-17

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol 関連文献

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-olに関する追加情報

Introduction to (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol (CAS No. 2227843-55-0)

(1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2227843-55-0, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including the presence of a trifluoromethyl group and a nitro-substituted aromatic ring, make it a subject of intense study for potential therapeutic applications.

The< strong>trifluoromethyl group is a key structural element in this compound, contributing to its stability and reactivity. This group is widely recognized for its ability to enhance metabolic stability and binding affinity in drug candidates. In contrast, the< strong>nitro-substituted aromatic ring introduces electronic properties that can influence the compound's interactions with biological targets. The combination of these features makes (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol a versatile molecule for further exploration in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of chiral molecules in developing effective therapeutics. The< strong>(1S) configuration of this compound underscores its stereochemical specificity, which is crucial for ensuring optimal pharmacological activity. Stereoisomers can exhibit vastly different biological effects, making the precise control of chirality essential in pharmaceutical development.

The< strong>3-methoxy-2-nitrophenyl moiety in the compound's structure adds another layer of complexity and functionality. This aromatic ring system is known to interact with various biological targets, including enzymes and receptors. The methoxy group enhances solubility and metabolic stability, while the nitro group can serve as a probe for understanding electronic and steric effects on biological activity.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced bioavailability and reduced toxicity. The< strong>trifluoroethyl side chain in (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol contributes to these desirable properties by improving lipophilicity and reducing metabolic degradation. These characteristics make it an attractive candidate for further development into a drug-like molecule.

The< strong>CAS number 2227843-55-0 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patents. This standardized nomenclature system ensures that researchers worldwide can accurately reference and utilize this molecule in their studies.

The synthesis of (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis and catalytic hydrogenation play critical roles in constructing the desired stereochemical configuration.

The pharmacological potential of this compound has been explored through various preclinical studies. These investigations have revealed interesting interactions with biological targets that may lead to therapeutic benefits. For instance, preliminary data suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Such findings warrant further investigation into its potential as an anti-inflammatory agent.

The< strong>fluorine atoms present in the trifluoromethyl group contribute to the compound's unique electronic properties. Fluorine's high electronegativity can influence nearby functional groups, affecting their reactivity and binding interactions. This characteristic makes fluorinated compounds particularly interesting for drug design, as they can be tailored to optimize pharmacokinetic profiles.

Ongoing research continues to uncover new applications for (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol beyond its initial discovery. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area by leveraging cutting-edge technologies such as high-throughput screening and computational modeling. These approaches accelerate the discovery process by identifying promising candidates more efficiently than traditional methods.

The< strong>bioisosteric replacements strategy has been explored as a means to improve the properties of existing drug candidates without altering their core structure significantly. By replacing certain functional groups with bioisosteres while maintaining similar electronic and steric properties, researchers can enhance solubility or metabolic stability without compromising efficacy.

In conclusion, (1S)-2,2,2-trifluoro-1-(3-methoxy-2-nitrophenyl)ethan-1-ol represents an exciting avenue for pharmaceutical innovation due to its unique structural features and promising biological activities. The combination of stereochemical specificity,< strong>fluorinated moieties, and functional aromatic rings positions this compound as a valuable tool for developing novel therapeutics. Continued research efforts will likely uncover even more compelling applications for this remarkable molecule.

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